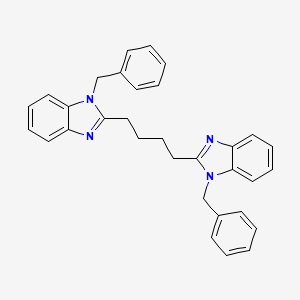![molecular formula C26H24N4O2S B11085319 2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11085319.png)
2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-[4-(PHENYLAMINO)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a phthalazine ring, and various substituents
Preparation Methods
The synthesis of 2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-[4-(PHENYLAMINO)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Phthalazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the phthalazine derivative with a sulfonyl chloride in the presence of a base.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-[4-(PHENYLAMINO)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-[4-(PHENYLAMINO)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic sem
Properties
Molecular Formula |
C26H24N4O2S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
5-(4-anilinophthalazin-1-yl)-2-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C26H24N4O2S/c1-5-26(3,4)30-33(31,32)23-17-19(16-15-18(23)2)24-21-13-9-10-14-22(21)25(29-28-24)27-20-11-7-6-8-12-20/h1,6-17,30H,2-4H3,(H,27,29) |
InChI Key |
YENBEDCXFIZLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B11085243.png)
![(2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11085249.png)
![N-(4-Chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11085262.png)
![N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B11085264.png)
![ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11085270.png)

![1-[(4-bromophenoxy)methyl]-4-(4-ethoxyphenyl)-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085278.png)
![ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B11085296.png)
![6,6-dimethyl-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11085300.png)
![1-(2,4-Dichlorobenzylidene)-6-methyl-1H,5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B11085311.png)

![3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11085322.png)
![N'-{(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11085323.png)
![3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester](/img/structure/B11085326.png)
